3-Hydroxy-4-piperidinecarboxylic acid
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Overview
Description
Trans-3-Hydroxypiperidine-4-carboxylic acid: is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Hydroxypiperidine-4-carboxylic acid typically involves the cyclization of suitable precursors. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines and related compounds.
Industrial Production Methods: Industrial production methods for trans-3-Hydroxypiperidine-4-carboxylic acid often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of water as a solvent has been shown to be effective in some cases .
Chemical Reactions Analysis
Types of Reactions: Trans-3-Hydroxypiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Substitution reactions often involve the replacement of the hydroxyl or carboxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Trans-3-Hydroxypiperidine-4-carboxylic acid has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including its role as a precursor to various bioactive molecules.
Industry: The compound is used in the preparation of chelating agents for metals like iron and aluminum.
Mechanism of Action
The mechanism of action of trans-3-Hydroxypiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to bioactive molecules that interact with enzymes, receptors, and other cellular components. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Trans-3-Hydroxypiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyrrolidine: A five-membered ring structure with one nitrogen atom.
Piperidinones: Compounds containing a piperidine ring with a ketone functional group.
Properties
Molecular Formula |
C6H11NO3 |
---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
3-hydroxypiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c8-5-3-7-2-1-4(5)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) |
InChI Key |
ASDFUVTYTVOHPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1C(=O)O)O |
Origin of Product |
United States |
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